1H-Pyrrolo(3,4-b)quinoline-1,3(2H)-dione, 9-amino-7-ethoxy-
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Overview
Description
1H-Pyrrolo(3,4-b)quinoline-1,3(2H)-dione, 9-amino-7-ethoxy- is a compound belonging to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoline core with an amino group at the 9th position and an ethoxy group at the 7th position.
Preparation Methods
The synthesis of 1H-Pyrrolo(3,4-b)quinoline-1,3(2H)-dione, 9-amino-7-ethoxy- typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrroloquinoline core, followed by the introduction of the amino and ethoxy substituents. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo(3,4-b)quinoline-1,3(2H)-dione, 9-amino-7-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo(3,4-b)quinoline-1,3(2H)-dione, 9-amino-7-ethoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(3,4-b)quinoline-1,3(2H)-dione, 9-amino-7-ethoxy- involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit bacterial enzymes or disrupt bacterial cell membranes, leading to cell death. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
1H-Pyrrolo(3,4-b)quinoline-1,3(2H)-dione, 9-amino-7-ethoxy- can be compared with other pyrroloquinoline derivatives. Similar compounds include:
- 1H-Pyrrolo(3,4-b)quinoline-1,3(2H)-dione, 9-amino-7-methoxy-
- 1H-Pyrrolo(3,4-b)quinoline-1,3(2H)-dione, 9-amino-7-propoxy-
These compounds share a similar core structure but differ in the substituents attached to the pyrroloquinoline ring. The uniqueness of 1H-Pyrrolo(3,4-b)quinoline-1,3(2H)-dione, 9-amino-7-ethoxy- lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
864249-84-3 |
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Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
9-amino-7-ethoxypyrrolo[3,4-b]quinoline-1,3-dione |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-6-3-4-8-7(5-6)10(14)9-11(15-8)13(18)16-12(9)17/h3-5H,2H2,1H3,(H2,14,15)(H,16,17,18) |
InChI Key |
ZROCHFZLLNCPTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C3C(=C2N)C(=O)NC3=O |
Origin of Product |
United States |
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